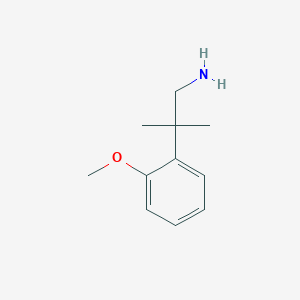
1-(3,4-Dimethoxyphenyl)-2-(2-methylphenyl)ethan-1-amine
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(2-methylphenyl)ethan-1-amine, also known as 1-3,4-dimethoxyphenyl-2-methylphenylethanamine or DMPEA, is a synthetic compound that has been investigated for its potential therapeutic applications. DMPEA has been studied for its ability to act as a neurotransmitter and neuromodulator, as well as its ability to interact with various receptors in the brain and body. The purpose of
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have synthesized and characterized various compounds related to 1-(3,4-Dimethoxyphenyl)-2-(2-methylphenyl)ethan-1-amine, examining their chemical properties and potential applications. For instance, the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues has been reported, highlighting the chemical versatility and potential for further modifications of this compound (Gentles, Middlemiss, Proctor, & Sneddon, 1991). Additionally, the compound has been used in the synthesis of novel Schiff base ligands and their metal complexes, indicating its utility in the development of new materials with potential optical and electronic applications (Hayvalı, Unver, & Svoboda, 2010).
Biological Activities
Research has explored the biological activities of compounds derived from or related to this compound. For example, novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, revealing the potential therapeutic applications of such compounds (Keche, Hatnapure, Tale, Rodge, & Kamble, 2012).
Structural and Crystallographic Studies
Structural and crystallographic investigations have been conducted on derivatives of this compound, providing insights into the molecular configurations and intermolecular interactions of these compounds. These studies are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Advanced Materials Development
The compound's derivatives have been explored for the development of advanced materials, such as hyperbranched aromatic polyimides, which are synthesized via polyamic acid methyl ester precursors. These materials exhibit unique properties suitable for high-performance applications in electronics and photonics, demonstrating the compound's relevance in material science (Yamanaka, Jikei, & Kakimoto, 2000).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-6-4-5-7-13(12)10-15(18)14-8-9-16(19-2)17(11-14)20-3/h4-9,11,15H,10,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBWZQLIGIACCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C2=CC(=C(C=C2)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine](/img/structure/B3199953.png)
![{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199961.png)



![2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199990.png)

![[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B3200022.png)


![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol](/img/structure/B3200042.png)


